N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
Target of Action
N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a compound that contains an imidazole moiety . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic properties Imidazole derivatives have been reported to inhibit the cyclin-dependent kinase-8 (ck1δ) in tumor cell lines .
Mode of Action
It’s known that imidazole derivatives can bind to the active site of their target proteins, such as ck1δ, leading to inhibition of the protein’s function . This interaction can result in changes in cellular processes, potentially leading to the observed biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit ck1δ, a kinase involved in various cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation . Therefore, it’s plausible that this compound may affect these pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit significant antimicrobial activity and cytotoxicity against certain tumor cell lines . For instance, they were found to be potent in inhibiting the growth of the HCT116 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide typically involves the formation of the benzimidazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core. This is followed by the reaction with 6-methoxypyrimidine-4-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the nitro groups if present on the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibition of CK1δ/ε kinases.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in similar biological applications but with different structural features.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is unique due to its specific combination of benzimidazole and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and disrupt cellular pathways makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-11-6-10(14-7-15-11)12(19)18-13-16-8-4-2-3-5-9(8)17-13/h2-7H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMUSBWQODZJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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